molecular formula C23H21N3O3 B278581 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

Cat. No. B278581
M. Wt: 387.4 g/mol
InChI Key: PUZWNHYYWRSSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as BPN-15606, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the modulation of the NMDA receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. The compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the formation of new synapses.
Biochemical and Physiological Effects
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects on the brain. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are known to contribute to neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is its high selectivity and potency towards the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders. However, the compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One potential application is in the treatment of depression, as the compound has been shown to have antidepressant-like effects in animal models. Another direction is in the development of more potent and selective NMDA receptor modulators, which could have even greater therapeutic potential.
In conclusion, 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a novel compound with potential therapeutic applications in various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves a multistep process that includes the condensation of 2-pyridin-3-yl-1,3-benzoxazole with butyric anhydride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has shown promising results in various preclinical studies, indicating its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models.

properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C23H21N3O3/c1-2-3-12-28-19-8-4-6-16(13-19)22(27)25-18-9-10-21-20(14-18)26-23(29-21)17-7-5-11-24-15-17/h4-11,13-15H,2-3,12H2,1H3,(H,25,27)

InChI Key

PUZWNHYYWRSSNU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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